molecular formula C10H11N3O3S B5025597 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No. B5025597
M. Wt: 253.28 g/mol
InChI Key: JETAFRCTUNBBFZ-UHFFFAOYSA-N
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Description

“4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid” is a compound that belongs to the class of organic compounds known as aminopyrazoles . These are organic compounds containing an amino group attached to a pyrazole ring . Pyrazoles are five-membered aromatic rings with two nitrogen atoms at positions 1 and 2 . The compound has a molecular formula of C10H11N3O3S and an average mass of 253.278 Da .


Synthesis Analysis

The synthesis of aminopyrazoles, including “this compound”, often involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo pyrazolo pyridines or pyrazolo pyrido pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 . The compound also contains a benzenesulfonic acid group, which consists of a benzene ring bonded to a sulfonic acid group .


Chemical Reactions Analysis

Aminopyrazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Future Directions

The future directions for “4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid” could involve further exploration of its potential applications in the field of pharmaceutics and medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for aminopyrazoles could be a promising area of research .

properties

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)17(14,15)16/h2-6H,11H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETAFRCTUNBBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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